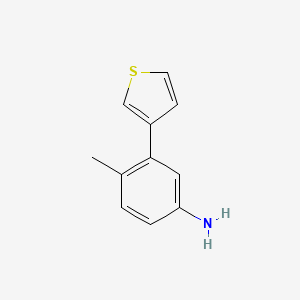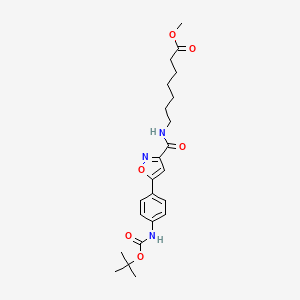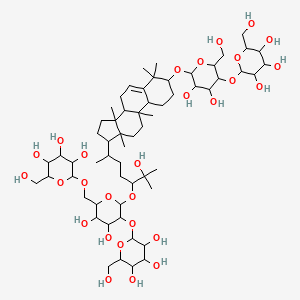
4-Methyl-3-(thiophen-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(thiophen-3-yl)aniline is an organic compound that features a thiophene ring substituted with an aniline group and a methyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method to synthesize 4-Methyl-3-(thiophen-3-yl)aniline involves the aromatic substitution of a thiophene derivative. For example, starting with 3-bromothiophene, a palladium-catalyzed amination reaction can be employed using 4-methylaniline as the nucleophile. The reaction typically requires a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions.
-
Direct Amination: : Another route involves the direct amination of 4-methyl-3-(thiophen-3-yl)nitrobenzene. This process can be carried out using reducing agents such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and reaction conditions are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : 4-Methyl-3-(thiophen-3-yl)aniline can undergo oxidation reactions, typically forming sulfoxides or sulfones when the thiophene ring is targeted. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to form various derivatives. For instance, the nitro group in precursor compounds can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
-
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-Methyl-3-(thiophen-3-yl)aniline has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
-
Biology: : The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its ability to interact with various biological molecules.
-
Medicine: : Research into its potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or antimicrobial properties.
-
Industry: : In industrial applications, it is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which 4-Methyl-3-(thiophen-3-yl)aniline exerts its effects depends on its application:
Chemical Reactions: In chemical synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds.
Biological Interactions: In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved vary based on the specific application and context.
類似化合物との比較
Similar Compounds
4-Methyl-3-(thiophen-2-yl)aniline: Similar structure but with the thiophene ring attached at a different position.
4-Methyl-3-(furan-3-yl)aniline: Contains a furan ring instead of a thiophene ring.
4-Methyl-3-(pyridin-3-yl)aniline: Features a pyridine ring instead of a thiophene ring.
Uniqueness
4-Methyl-3-(thiophen-3-yl)aniline is unique due to the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required, such as in the development of conductive polymers or advanced materials.
特性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC名 |
4-methyl-3-thiophen-3-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-7H,12H2,1H3 |
InChIキー |
MMVXLWTTYLAYCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)
![Bis[4-(9-H-carbazole)phenyl] sulfone](/img/structure/B12097401.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)
![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)


![4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B12097434.png)


